Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl-
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Overview
Description
Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an oxirane ring, a carboxamide group, and various alkyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- typically involves the reaction of substituted amines with alkyl cyanoacetates. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or under heat, and sometimes using microwave irradiation for enhanced yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects. The carboxamide group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Oxiranecarboxamide, 3-butyl-N,N-diethyl-2-phenyl-: Similar in structure but with different positional isomers.
Cyanoacetamide derivatives: These compounds share the cyanoacetamide functional group and have similar reactivity and applications.
Uniqueness
Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both the oxirane ring and the carboxamide group provides a versatile platform for various chemical transformations and biological interactions.
Properties
CAS No. |
202478-86-2 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-butyl-N,N-diethyl-3-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C17H25NO2/c1-4-7-13-17(16(19)18(5-2)6-3)15(20-17)14-11-9-8-10-12-14/h8-12,15H,4-7,13H2,1-3H3 |
InChI Key |
QWTKNCLQLJYISI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(O1)C2=CC=CC=C2)C(=O)N(CC)CC |
Origin of Product |
United States |
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